MAGE-1 (268-282) -

MAGE-1 (268-282)

Catalog Number: EVT-243622
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 1; MAGE-1
Overview

MAGE-1 (268-282) refers to a specific peptide derived from the MAGE-1 protein, which is part of the melanoma-associated antigen family. This family consists of cancer/testis antigens that are typically expressed in various tumors but not in normal tissues, making them potential targets for cancer immunotherapy. MAGE-1 plays a significant role in tumor progression and has been studied for its potential as a target for therapeutic interventions, particularly in melanoma.

Source

MAGE-1 is encoded by the MAGEA1 gene located on the X chromosome. The expression of MAGE-1 is primarily observed in malignant tissues, particularly melanoma, and to a lesser extent in other cancers such as lung and bladder cancers. The peptide sequence (268-282) specifically refers to a segment of the MAGE-1 protein that has been identified as an epitope recognized by specific T-cells, making it significant for immune response studies.

Classification

MAGE-1 is classified under the category of tumor antigens, specifically falling within the broader group of cancer/testis antigens. These antigens are characterized by their restricted expression pattern, being found predominantly in germ cells and various tumors while absent in most normal somatic tissues.

Synthesis Analysis

Methods

The synthesis of MAGE-1 (268-282) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. This method allows for precise control over the sequence and modifications of the peptide.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Step 1: The resin is functionalized with a protected amino acid.
    • Step 2: The next amino acid is added after deprotecting the terminal amino group.
    • Step 3: This process is repeated until the desired peptide length is achieved.
    • Step 4: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.
  2. Recombinant DNA Technology:
    • A gene encoding the MAGE-1 (268-282) peptide can be cloned into an expression vector.
    • The vector is then introduced into suitable host cells (e.g., bacteria, yeast) for protein expression.
    • The expressed protein can be purified and processed to obtain the desired peptide.
Molecular Structure Analysis

Structure

The molecular structure of MAGE-1 (268-282) consists of a linear sequence of amino acids that form a specific three-dimensional conformation essential for its interaction with T-cell receptors. The sequence includes critical residues that contribute to its immunogenicity.

Chemical Reactions Analysis

Reactions

MAGE-1 (268-282) can participate in several biochemical reactions, primarily involving interactions with immune cells. These include:

  1. Binding Reactions: The peptide binds to major histocompatibility complex class I molecules on antigen-presenting cells.
  2. T-cell Activation: Following binding, it activates cytotoxic T lymphocytes, leading to an immune response against tumor cells expressing MAGE-1.

Technical Details

The binding affinity and specificity can be analyzed using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay to quantify interactions between MAGE-1 (268-282) and T-cell receptors or antibodies.

Mechanism of Action

Process

The mechanism of action for MAGE-1 (268-282) involves several steps:

  1. Presentation: Once synthesized, the peptide is presented on the surface of antigen-presenting cells via major histocompatibility complex class I molecules.
  2. Recognition: Cytotoxic T lymphocytes recognize the peptide-MHC complex through their T-cell receptors.
  3. Activation: This recognition leads to T-cell activation, proliferation, and subsequent targeting of tumor cells expressing MAGE-1.

Data

Studies have shown that T-cells activated by MAGE-1 peptides can effectively kill melanoma cells in vitro and in vivo, highlighting its potential as a target for therapeutic vaccines.

Physical and Chemical Properties Analysis

Physical Properties

MAGE-1 (268-282) is typically characterized by:

  • Molecular Weight: Varies based on amino acid composition but generally falls within the range typical for peptides (~1500 Da).
  • Solubility: Generally soluble in aqueous solutions at physiological pH.

Chemical Properties

Chemical properties include:

  • Stability: Peptides may be sensitive to degradation by proteolytic enzymes; modifications can enhance stability.
  • Reactivity: Can form covalent bonds with other biomolecules under specific conditions, influencing its biological activity.
Applications

Scientific Uses

MAGE-1 (268-282) has several applications in scientific research:

  1. Cancer Immunotherapy: As a target for vaccine development aimed at eliciting an immune response against tumors expressing MAGE antigens.
  2. Diagnostic Tools: Used in assays to detect T-cell responses in patients with melanoma or other cancers expressing MAGE antigens.
  3. Research on Immune Mechanisms: Helps elucidate mechanisms underlying T-cell activation and tumor immunology.

Properties

Product Name

MAGE-1 (268-282)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.